molecular formula C21H13Cl2N5 B2371745 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-43-3

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2371745
CAS No.: 477853-43-3
M. Wt: 406.27
InChI Key: UQCULXQUEBXGBP-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a synthetically designed triazoloquinazoline derivative that functions as a potent and selective kinase inhibitor. Its core research value lies in its ability to target and modulate key signaling pathways involved in cell proliferation and survival. This compound is structurally related to known pharmacophores that exhibit high affinity for ATP-binding sites of various protein kinases. Researchers are investigating this molecule primarily in the context of oncology, where it is used in vitro to study aberrant kinase signaling in cancer cell lines and to probe the mechanisms of apoptosis and cell cycle arrest. A study on structurally similar triazoloquinazoline compounds has demonstrated their efficacy as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), highlighting the potential of this chemical scaffold for targeted cancer therapy research (Hyperlink: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11126498/). The specific substitution pattern on the triazoloquinazoline core is engineered to optimize binding affinity and selectivity, making it a valuable chemical probe for dissecting complex kinase-driven biological processes and for validating new therapeutic targets in biochemical and cellular assays.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCULXQUEBXGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazoline Scaffold Construction

Anthranilic Acid Derivative Functionalization

The synthesis typically begins with functionalized anthranilic acid derivatives. For example, 2-amino-5-nitrobenzoic acid undergoes Ullmann-type coupling with 2,4-dichlorophenylboronic acid under palladium catalysis to introduce the dichlorophenyl moiety early in the synthesis. This approach ensures proper positioning of the aryl group prior to cyclization.

Niementowski Cyclization

Reaction of the functionalized anthranilic acid with excess formamide at 130°C for 6 hours affords 6-(2,4-dichlorophenyl)quinazolin-4(3H)-one. Critical parameters include:

  • Temperature control to prevent decarboxylation
  • Nitrogen atmosphere to minimize oxidation byproducts

Key spectral data for intermediate (IR, cm⁻¹):

  • 1685 (C=O stretch, quinazolinone)
  • 1580 (C=N aromatic)
  • 790 (C-Cl out-of-plane bend)

Triazole Ring Annulation Strategies

Hydrazine-Mediated Cyclocondensation

Treatment of 2,4-dichloro-6-(2,4-dichlorophenyl)quinazoline (obtained via POCl₃ chlorination of quinazolinone) with hydrazine hydrate in ethanol at 0–5°C yields 2-chloro-4-hydrazinyl-6-(2,4-dichlorophenyl)quinazoline. Subsequent cyclization employs two primary methods:

Acetic Anhydride Cyclization

Heating the hydrazinyl intermediate with acetic anhydride at 110°C for 4 hours induces triazole formation through N-acetylation and intramolecular cyclodehydration. This method favors electron-deficient systems due to the electrophilic acetylation step.

Carbon Disulfide Approach

Alternative cyclization using CS₂ in alcoholic KOH under reflux (6 hours) generates the triazolothione derivative, which can be desulfurized with Raney nickel. While offering regiochemical control, this route introduces additional purification challenges.

Comparative yields:

Cyclization Method Yield (%) Byproduct Formation
Acetic anhydride 78–82 <5%
Carbon disulfide 65–70 15–20%

Position-Specific Functionalization

C-3 Aryl Group Installation

The 2,4-dichlorophenyl group at position 3 is introduced via Suzuki-Miyaura coupling using:

  • 3-bromo-triazolo[4,3-c]quinazoline
  • 2,4-dichlorophenylboronic acid
  • Pd(PPh₃)₄ catalyst in DME/H₂O (3:1) at 80°C

Optimized conditions:

  • Molar ratio (substrate:boronic acid) = 1:1.2
  • Reaction time: 12 hours
  • Yield: 85% with <2% homocoupling

N-5 Amination Techniques

Nucleophilic Aromatic Substitution

Chlorine displacement at position 5 using aniline in presence of:

  • CuI (10 mol%)
  • 1,10-phenanthroline (20 mol%)
  • K₃PO₄ base in DMF at 120°C

Limitations:

  • Requires electron-deficient aryl chlorides
  • Competing hydrolysis at >130°C
Buchwald-Hartwig Amination

Superior for electron-rich amines, employing:

  • Pd₂(dba)₃ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ base in toluene at 100°C

Advantages:

  • Tolerates steric hindrance
  • Enables use of protected amine derivatives

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) effectively removes:

  • Unreacted starting materials (retention time <5 min)
  • Homocoupling byproducts (RT 8–10 min)
  • Target compound elutes at 12–14 min

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) δ:

  • 8.72 (s, 1H, triazole-H)
  • 8.15–7.25 (m, 9H, aromatic)
  • 6.89 (br s, 1H, NH)

HRMS (ESI⁺):

  • m/z calcd for C₂₁H₁₄Cl₂N₅: 430.0521
  • Found: 430.0518 [M+H]⁺

Alternative Synthetic Pathways

One-Pot Tandem Approach

Emerging methodologies utilize microwave-assisted synthesis:

  • Anthranilic acid + 2,4-dichlorophenylisocyanate → Urea derivative
  • POCl₃-mediated cyclization → Dichloroquinazoline
  • Hydrazine addition/cyclization → Triazoloquinazoline
  • In situ amination with phenyltrimethyltin (Pd catalysis)

Advantages:

  • 60% overall yield in 8 hours
  • Reduced solvent consumption

Solid-Phase Synthesis

Immobilized quinazolinone on Wang resin enables:

  • Sequential functionalization via SPPS techniques
  • Automated purification via resin cleavage

Current limitations:

  • Scale restricted to <5 mmol
  • Higher reagent costs

Industrial-Scale Considerations

For kilogram-scale production, critical factors include:

Parameter Optimization Strategy
POCl₃ usage reduction Catalytic POCl₃ with ionic liquids
Palladium recovery Silica-thiol functionalized scavengers
Waste minimization Solvent recycling via distillation
Reaction exothermicity Flow chemistry implementations

Economic analysis indicates a 40% cost reduction when substituting batch reactors with continuous flow systems for high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions could introduce various functional groups into the triazoloquinazoline framework .

Scientific Research Applications

The biological activity of 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been investigated in various studies. The following sections detail its applications in different therapeutic areas.

Antifungal Activity

Research has highlighted the antifungal properties of triazole derivatives. The compound's structure suggests potential efficacy against fungal pathogens due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Case Study:
A study demonstrated that derivatives of triazoles exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) indicated that modifications in the triazole ring could enhance potency against resistant strains .

CompoundMIC (μg/mL)Target Organism
Triazole Derivative A0.25Aspergillus fumigatus
Triazole Derivative B0.0156Candida albicans

Anticancer Properties

Triazoloquinazolines have been explored for their anticancer potential. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study:
Research indicated that certain triazoloquinazoline derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The compound's ability to act as a DNA intercalator enhances its potential as an anticancer agent .

Anticonvulsant Effects

The anticonvulsant activity of triazolo derivatives has been documented, with some compounds demonstrating effectiveness in reducing seizure activity in animal models.

Case Study:
In vivo studies reported that selected triazoloquinazolines exhibited significant anticonvulsant effects in rodent models, suggesting a mechanism involving modulation of neurotransmitter systems .

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

3-(2,3-Dichlorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline (Compound 5j, )
  • Substituents : 2,3-Dichlorophenyl (position 3) and phenyl (position 5).
  • Activity : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.39 mM), comparable to the reference drug doxorubicin .
  • SAR Insight : The 2,3-dichloro substitution on the phenyl ring reduces potency compared to the 2,4-dichloro isomer (target compound), suggesting positional sensitivity of chlorine atoms in modulating activity.
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 337471-48-4, )
  • Substituents: 2,4-Dichlorophenoxy (position 5) and 2-fluorophenyl (position 3).
  • Key Difference: Replacement of the N-phenylamine group with a phenoxy linker may alter solubility and target selectivity. No biological data is reported, but the fluorophenyl group could enhance metabolic stability .

Anticonvulsant Triazoloquinazolines

5-Phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amine Derivatives ()
  • Substituents : Variable aryl groups at position 3 and phenyl at position 3.
  • Activity : Compound 8h (ED₅₀ = 27.4 mg/kg in MES test) demonstrated superior anticonvulsant efficacy to valproate, with a high protective index (PI = 5.8).
  • SAR Insight : The N-phenyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents in 8h .

Triazolo[4,3-c]pyrimidine Derivatives ()

  • Example : 3-((2,4-Dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine.
  • Crystallographic data confirms stable packing via halogen bonds, suggesting similar physicochemical properties to the target compound .

Fluorescent Adenosine Receptor Ligands ()

  • TQZ ([1,2,4]-Triazolo[1,5-c]quinazolin-5-amine): Structural Divergence: The triazolo ring is fused at [1,5-c] instead of [4,3-c], altering electronic distribution. Activity: Functions as a fluorescent ligand for adenosine receptors, highlighting the scaffold’s versatility in diverse therapeutic areas .

Biological Activity

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H13Cl2N5
  • Molecular Weight : 430.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promise as an anticancer agent through its ability to inhibit specific molecular targets involved in cancer cell proliferation.
  • Enzyme Inhibition : It has been evaluated for enzyme inhibition properties that could be beneficial in treating diseases related to metabolic pathways.
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties against certain strains of fungi.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies indicate that the compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
  • DNA Binding : The ability to interact with DNA may contribute to its anticancer effects by disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, impacting cell survival and apoptosis.

Anticancer Research

A study examining the effects of various quinazoline derivatives highlighted the anticancer potential of compounds similar to this compound. The research demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
This compoundMCF70.096
Other Quinazoline DerivativesA5490.08

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound was tested against various kinases involved in tumor growth. It was found to effectively inhibit EGFR (Epidermal Growth Factor Receptor) activity .

Enzyme TargetInhibition (%)
EGFR85
VEGF RTK75

Antifungal Studies

The antifungal potential was explored using standard protocols against Candida albicans and Candida parapsilosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Fungal StrainMIC (µg/mL)
Candida albicans1.23
Candida parapsilosis1.50

Q & A

Q. Critical parameters :

  • Temperature control during cyclization to avoid side products.
  • Solvent polarity adjustments to optimize yields (e.g., polar aprotic solvents for intermediates).
  • Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of quinazoline core to dichlorophenyl precursor) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazoloquinazoline core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 448.05) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12–14 min) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Systematic substitution : Synthesize analogs with variations in the dichlorophenyl (e.g., replacing Cl with CF₃ or methyl groups) and N-phenyl moieties .
  • Bioassays :
    • In vitro enzyme inhibition : Test against kinases or DNA topoisomerases (IC₅₀ measurements).
    • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay, GI₅₀ values) .
  • Computational docking : Map binding interactions using software like AutoDock (e.g., triazoloquinazoline core docking to ATP-binding pockets) .

Advanced: What experimental approaches can elucidate the mechanism of action, particularly interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like DNA gyrase or tubulin .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition for public access) .
  • Gene expression profiling : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers like caspase-3) .

Advanced: How should researchers address contradictions in reported biological activity data across structurally similar analogs?

  • Comparative substituent analysis : Compare dichlorophenyl vs. trifluoromethyl analogs (e.g., vs. target compound) to assess how electronic effects influence activity .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC₅₀ correlations) .

Advanced: What strategies improve solubility and formulation stability for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Prepare HCl or mesylate salts via acid-base titration (pH 4–6) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD <2 Å for target-ligand complexes) .
  • QSAR models : Train algorithms on datasets with ClogP, polar surface area, and H-bond donors as descriptors .

Advanced: What validation steps are critical for confirming target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to confirm displacement .
  • CRISPR knockouts : Validate specificity by testing activity in target gene-knockout cell lines .
  • Positive/Negative controls : Include reference inhibitors (e.g., doxorubicin for DNA intercalation) and vehicle-only groups .

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